5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid is an organic compound characterized by a furan ring substituted with a carboxylic acid group and a hexadec-15-yn-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the dehydration of hexose derivatives or the catalytic conversion of furan derivatives.
Introduction of the Hexadec-15-yn-1-yloxy Group: This step involves the reaction of the furan ring with hexadec-15-yn-1-ol under specific conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of protective chemistry, such as acetalization, can help in achieving high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced derivatives.
Substitution: The furan ring and the hexadec-15-yn-1-yloxy group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Wissenschaftliche Forschungsanwendungen
5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate various biochemical pathways, leading to changes in cellular processes and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic Acid: An organic compound with two carboxylic acid groups attached to a central furan ring.
5-Formylfuran-2-carboxylic Acid: A furan derivative with a formyl group and a carboxylic acid group.
Uniqueness
5-(Hexadec-15-yn-1-yloxy)furan-2-carboxylic acid is unique due to the presence of the hexadec-15-yn-1-yloxy group, which imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Eigenschaften
Molekularformel |
C21H32O4 |
---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
5-hexadec-15-ynoxyfuran-2-carboxylic acid |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-20-17-16-19(25-20)21(22)23/h1,16-17H,3-15,18H2,(H,22,23) |
InChI-Schlüssel |
RETSAHXJBFGYOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.